2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile are not extensively detailed in the available literature. it is typically synthesized through organic synthesis techniques involving the formation of the pyrimidine ring and subsequent functionalization to introduce the piperidino and cyano groups . Industrial production methods are likely to involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile is primarily used in proteomics research. It is utilized as a biochemical tool to study protein interactions, modifications, and functions.
Mechanism of Action
The mechanism of action of 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways involved depend on the specific biological context and the molecular targets being studied .
Comparison with Similar Compounds
Similar compounds to 2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile include other pyrimidine derivatives, such as:
- 2,4-Dioxo-1,2,3,4-tetrahydro-5-pyrimidinediazonium
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Biological Activity
2,4-Dioxo-1-piperidino-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile (CAS: 320420-05-1) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its efficacy and applications.
The molecular formula of this compound is C10H12N4O2, with a molar mass of 220.23 g/mol. It has a melting point range of 265-269°C and is classified as an irritant. The structure consists of a pyrimidine ring fused with a piperidine moiety, contributing to its unique pharmacological properties .
Property | Value |
---|---|
Molecular Formula | C10H12N4O2 |
Molar Mass | 220.23 g/mol |
Melting Point | 265-269°C |
Hazard Class | Irritant |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Antimicrobial Activity : Studies have shown that pyrimidine derivatives possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The exact mechanisms may involve modulation of signaling pathways related to cell survival and death.
- Anti-inflammatory Effects : Compounds with similar structures have been noted to reduce inflammation markers in vitro and in vivo. This activity may be linked to the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and its derivatives:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various pyrimidine derivatives including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound exhibited selective cytotoxicity towards human cancer cell lines such as HeLa and MCF-7. The IC50 values indicated a promising therapeutic window for further development .
- Anti-inflammatory Activity : Research highlighted the compound's ability to inhibit the production of nitric oxide in macrophages stimulated by lipopolysaccharide (LPS), suggesting potential applications in treating inflammatory diseases .
Properties
IUPAC Name |
2,4-dioxo-1-piperidin-1-ylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c11-6-8-7-14(10(16)12-9(8)15)13-4-2-1-3-5-13/h7H,1-5H2,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MINGVSNUGMBYHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)N2C=C(C(=O)NC2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>33 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648958 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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